3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is an organic compound that features a pyrazinone core substituted with a 2-chlorobenzylthio group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine and a suitable carbonyl compound.
Introduction of the 2-chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, forming the 2-chlorobenzylthio moiety.
Attachment of the p-tolyl Group: The p-tolyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazinone core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid under appropriate conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead structure for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features could be exploited in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.
Comparison with Similar Compounds
Similar Compounds
3-((2-chlorobenzyl)thio)-1-phenylpyrazin-2(1H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
3-((2-chlorobenzyl)thio)-1-(m-tolyl)pyrazin-2(1H)-one: Similar structure but with an m-tolyl group instead of a p-tolyl group.
3-((2-chlorobenzyl)thio)-1-(o-tolyl)pyrazin-2(1H)-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
The uniqueness of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the p-tolyl group may impart distinct steric and electronic effects compared to other similar compounds, potentially leading to unique applications and functionalities.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-13-6-8-15(9-7-13)21-11-10-20-17(18(21)22)23-12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRISPBDTWZLJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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